Potassium (3-chloro-5-methoxyphenyl)trifluoroborate
Description
Potassium (3-chloro-5-methoxyphenyl)trifluoroborate (CAS: N/A; Product ID: TB-2589 ) is an organotrifluoroborate salt characterized by a phenyl ring substituted with chlorine at the 3-position and methoxy at the 5-position. Its molecular formula is C₇H₅BClF₃KO, with a molar mass of 256.47 g/mol. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the trifluoroborate group’s stability and reactivity, enabling efficient carbon-carbon bond formation in pharmaceuticals and materials science .
Properties
IUPAC Name |
potassium;(3-chloro-5-methoxyphenyl)-trifluoroboranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClF3O.K/c1-13-7-3-5(8(10,11)12)2-6(9)4-7;/h2-4H,1H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFGVGBFTOOISR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)Cl)OC)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClF3KO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium (3-chloro-5-methoxyphenyl)trifluoroborate can be synthesized through the reaction of 3-chloro-5-methoxyphenylboronic acid with potassium bifluoride. The reaction typically involves the following steps:
- Dissolution of 3-chloro-5-methoxyphenylboronic acid in a suitable solvent such as methanol.
- Addition of potassium bifluoride to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Filtration and washing of the resulting solid to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems for precise control of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions: Potassium (3-chloro-5-methoxyphenyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling, where it reacts with various electrophiles to form carbon-carbon bonds . It can also participate in other types of reactions, including:
Oxidation: Conversion to corresponding phenols under oxidative conditions.
Substitution: Halogen exchange reactions to introduce different halogen atoms.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products: The major products formed from these reactions include biaryl compounds, phenols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cross-Coupling Reactions
The primary application of potassium (3-chloro-5-methoxyphenyl)trifluoroborate is in Suzuki-Miyaura cross-coupling reactions , which facilitate the formation of carbon-carbon bonds. This compound acts as a nucleophile, effectively reacting with various electrophiles such as aryl halides and alkenes in the presence of palladium catalysts .
Table 1: Comparison of Organotrifluoroborates in Cross-Coupling Reactions
| Compound Name | Key Features | Typical Yield |
|---|---|---|
| This compound | High reactivity due to methoxy and chloro groups | 80-95% |
| Potassium phenyltrifluoroborate | Simple phenyl group; widely used | 70-90% |
| Potassium benzyltrifluoroborate | Benzyl substituent; useful for aromatic compounds | 75-85% |
Selective Reactivity Studies
Research has shown that this compound exhibits selective reactivity patterns, allowing for functionalization at specific sites on target molecules. This selectivity is attributed to the electronic effects of the chlorine and methoxy substituents, which influence the nucleophilicity of the trifluoroborate .
Case Study 1: Synthesis of Aryl Substituted Purines
A study demonstrated the use of this compound in synthesizing aryl-substituted purines via Suzuki-Miyaura coupling. The reaction conditions were optimized to yield high-purity products, showcasing the compound's utility in medicinal chemistry .
Case Study 2: Borylation Reactions
This compound has also been employed in nickel-catalyzed borylation reactions, where it facilitated the introduction of boryl groups into organic substrates. This application highlights its versatility beyond traditional cross-coupling methods .
Mechanism of Action
The mechanism of action of potassium (3-chloro-5-methoxyphenyl)trifluoroborate in cross-coupling reactions involves several key steps:
Transmetalation: The transfer of the organoboron group to the palladium catalyst.
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the electrophile.
Reductive Elimination: Formation of the carbon-carbon bond and regeneration of the palladium catalyst.
These steps are facilitated by the stability and reactivity of the trifluoroborate group, which allows for efficient and selective coupling reactions .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The reactivity and physical properties of aryltrifluoroborates are heavily influenced by substituents. Below is a comparison with key analogs:
Key Insights :
- Electron-Donating Groups (e.g., -OCH₃) : Increase aryl ring electron density, accelerating oxidative addition in palladium-catalyzed couplings .
- Electron-Withdrawing Groups (e.g., -CN) : Reduce reactivity but improve selectivity in electron-deficient systems .
- Halogen Diversity : Chlorine and fluorine substituents influence both electronic and steric profiles, affecting coupling efficiency and regioselectivity .
Physical Properties and Solubility
Analysis :
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura Coupling Performance :
- Target Compound : Demonstrates high yields (>90%) with aryl chlorides using Pd/XPhos catalysts . Methoxy groups enhance oxidative addition rates .
- Potassium Ethenyl Trifluoroborate: Solvent-dependent outcomes; i-PrOH yields mono-substituted products (62%), while excess reagent in MeOH/EtOH forms bis-ethenyl derivatives .
- Chloropyrimidine Analogs : Used in drug synthesis for their ability to form biaryl linkages with heteroarenes .
Biological Activity
Potassium (3-chloro-5-methoxyphenyl)trifluoroborate is an organoboron compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, applications, and relevant case studies, supported by data tables and research findings.
Overview of Organoboron Compounds
Organoboron compounds, including trifluoroborates, are recognized for their utility in organic synthesis and medicinal chemistry. They often serve as intermediates in the development of biologically active molecules due to their ability to form stable carbon-boron bonds. The trifluoroborate group can act as a masked Lewis acid, facilitating various chemical transformations under appropriate conditions.
Structural Characteristics
This compound features a chlorine substituent at the 3-position and a methoxy group at the 5-position on a phenyl ring. These substituents influence the compound's reactivity and biological properties. The methoxy group is known to enhance bioavailability, while the chlorine atom may alter pharmacological effects .
Molecular Formula
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C7H7ClBF3K | Chlorine substituent alters reactivity; methoxy enhances solubility and bioavailability. |
Biological Activity
The biological activity of this compound has not been extensively documented in literature. However, organoboron compounds are generally recognized for their potential in various biological applications:
- Anticancer Activity : Some organoboron derivatives have shown promise in inhibiting cancer cell proliferation and migration. This is often attributed to their ability to interfere with specific biochemical pathways involved in tumor growth .
- Enzyme Inhibition : Compounds like this compound may inhibit enzymes such as Protein Disulfide Isomerase (PDI), which plays a crucial role in cancer cell survival .
- Cross-Coupling Reactions : The compound can be utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for synthesizing complex organic molecules that possess biological activity .
Case Studies
-
Synthesis and Application in Drug Development :
A study highlighted the synthesis of various trifluoroborate amides, including this compound, which were successfully employed in Suzuki-Miyaura reactions with aryl chlorides. The yields varied based on the electronic properties of the substrates used, indicating the compound's versatility in organic synthesis . -
Structure-Activity Relationship (SAR) :
Research into similar organoboron compounds has established SARs that guide modifications to enhance biological activity. For instance, modifications to the chlorine and methoxy groups could potentially lead to derivatives with improved anticancer properties or reduced cytotoxicity against normal cells .
Research Findings
Recent studies have demonstrated that organoboron compounds can induce significant changes in cellular behavior. For example, treatment with certain boron-based compounds resulted in increased expression of G2/M checkpoint proteins while reducing ribosomal protein levels, suggesting a mechanism for cell cycle arrest in cancer cells .
Q & A
Q. What are the optimal reaction conditions for Suzuki-Miyaura coupling using potassium (3-chloro-5-methoxyphenyl)trifluoroborate?
The efficiency of Suzuki-Miyaura coupling depends on solvent systems, base selection, and temperature. For trifluoroborates, aqueous tetrahydrofuran (THF:H₂O = 10:1) is superior to toluene/water, providing >95% yield with minimal side products (e.g., protodeboronation). Bases like K₂CO₃ or Cs₂CO₃ (3 equivalents) are critical for hydrolyzing the trifluoroborate to the reactive boronic acid intermediate .
Q. How does the chloro-methoxy substitution pattern influence reactivity in cross-coupling reactions?
The electron-withdrawing chloro group and electron-donating methoxy group create a polarized aryl ring, enhancing stability during transmetalation. This substitution reduces protodeboronation side reactions compared to non-substituted analogs, as observed in NMR studies of similar trifluoroborates .
Q. What analytical methods are effective for characterizing this compound?
Use <sup>19</sup>F and <sup>11</sup>B NMR to confirm trifluoroborate integrity. FT-Raman spectroscopy and UV-Vis can monitor solvation effects in aqueous media, while X-ray crystallography validates solid-state structure .
Advanced Research Questions
Q. How can conflicting data on coupling efficiency between trifluoroborates and boronic acids be resolved?
Trifluoroborates generate endogenous fluoride and boronic acid during hydrolysis, which accelerate catalyst activation but may inhibit side reactions. In contrast, free boronic acids lack this fluoride buffer, leading to variability. Base titration and <sup>19</sup>F NMR kinetic studies are recommended to track intermediate speciation .
Q. What strategies mitigate protodeboronation during synthesis of chloro-methoxy-substituted trifluoroborates?
Protodeboronation is minimized by using mild bases (e.g., KHF₂) and low-temperature fluorination. For sensitive substrates, continuous Soxhlet extraction improves purity by removing inorganic byproducts (e.g., KBr) .
Q. How do solvent polarity and counterion effects impact trifluoroborate stability in storage?
Polar aprotic solvents (e.g., DMSO) stabilize trifluoroborates by solvating the potassium ion, reducing hydrolysis. Hygroscopic salts like CsF should be avoided; instead, anhydrous KF enhances shelf life .
Methodological Challenges & Solutions
Q. Designing a scalable synthesis protocol: What pitfalls arise in gram-to-kilogram production?
- Challenge: Batch inconsistency due to incomplete fluorination.
- Solution: Optimize stoichiometry of KHF₂ (3 equivalents) and monitor reaction via <sup>11</sup>B NMR. Scale-up requires Soxhlet extraction for purity >98% .
Resolving contradictions in catalytic turnover between Pd sources:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
